3-Amino-3-(thiophen-2-yl)propan-1-ol
Description
Significance of Chiral Amino Alcohols in Advanced Organic Synthesis
Chiral amino alcohols are organic compounds containing both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a carbon framework that is asymmetric, meaning it is non-superimposable on its mirror image. These molecules are fundamental building blocks in modern chemistry. In particular, 1,3-amino alcohols, where the amino and hydroxyl groups are separated by three carbon atoms, have contributed significantly to the development of asymmetric synthesis—the selective production of one enantiomer (mirror image) of a chiral molecule. nih.gov
The importance of these scaffolds stems from their widespread presence in natural products and pharmaceuticals and their utility as versatile synthons for further chemical transformations. acs.org They are extensively used as chiral ligands for metal catalysts and as organocatalysts in their own right. Chiral 1,3-amino alcohols have proven effective in catalyzing a variety of chemical transformations, including:
Asymmetric additions of organozinc reagents to aldehydes. nii.ac.jp
Diels-Alder and other cycloaddition reactions.
Aldol (B89426) reactions.
Transition-metal-catalyzed reactions.
The ability to control the three-dimensional arrangement of atoms (stereochemistry) is crucial in drug development, as different enantiomers of a drug can have vastly different biological activities. The use of chiral amino alcohols as catalysts or starting materials is a key strategy for achieving high levels of enantioselectivity, ensuring the synthesis of the desired, biologically active enantiomer. nii.ac.jp
Contextualizing 3-Amino-3-(thiophen-2-yl)propan-1-ol as a Key Synthetic Intermediate
While this compound itself is a subject of synthetic interest, its N-methylated derivative, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, serves as a well-documented and critical intermediate in the pharmaceutical industry. researchgate.net Specifically, the (S)-enantiomer of this compound is a penultimate precursor in the synthesis of Duloxetine (B1670986), a widely used antidepressant medication. researchgate.netresearchgate.net
The synthesis of enantiomerically pure forms of this intermediate is a significant focus of process chemistry. Various methods have been developed to achieve this, including:
Asymmetric Reduction: The conversion of the corresponding ketone, 3-(N-methylamino)-1-(2-thienyl)-1-propanone, into the desired chiral alcohol using chemoenzymatic strategies. This often involves enzymes like carbonyl reductases or dehydrogenases that exhibit high enantioselectivity. researchgate.netgoogle.com
Classical Resolution: The separation of a racemic mixture (a 1:1 mixture of both enantiomers) of the amino alcohol using a chiral resolving agent, such as (S)-mandelic acid. This process forms diastereomeric salts that can be separated, followed by liberation of the desired enantiomer. researchgate.net
The structural backbone of this compound is therefore a validated and valuable scaffold for accessing complex and biologically active molecules. Its synthesis and the control of its stereochemistry are pivotal steps in the production of important pharmaceuticals. google.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃NOS | nih.gov |
| Molecular Weight | 171.26 g/mol | nih.gov |
| Monoisotopic Mass | 171.07178521 Da | nih.gov |
Overview of Research Trajectories for Novel Thiophene-Containing Scaffolds
The thiophene (B33073) ring is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov It is recognized as an isostere of the benzene (B151609) ring, capable of mimicking it in biological systems while offering distinct electronic and metabolic properties. derpharmachemica.com This has made the synthesis of novel thiophene-containing scaffolds a highly active area of research. derpharmachemica.comrsc.org
Current research trajectories focus on several key areas:
Medicinal Chemistry: Researchers are actively designing and synthesizing new thiophene derivatives to explore a vast range of pharmacological activities. The thiophene nucleus is a component of numerous approved drugs with diverse therapeutic applications. nih.gov The goal is to create new molecular entities with improved efficacy, selectivity, and pharmacokinetic properties. nih.gov
Materials Science: Thiophene-based molecules are fundamental building blocks for organic electronic materials. numberanalytics.comnih.gov Linear π-conjugated systems like oligothiophenes and polythiophenes are used in the development of organic semiconductors, organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. numberanalytics.comresearchgate.net Research in this area aims to fine-tune the electronic and optical properties of these materials by modifying the thiophene core and its substituents.
Synthetic Methodology: The development of new and efficient methods to synthesize and functionalize the thiophene ring remains a priority. While classic methods like the Paal-Knorr and Gewald syntheses exist, modern organic chemistry seeks more versatile and environmentally benign routes. nih.govpharmaguideline.com This includes the use of cross-coupling reactions (e.g., Suzuki, Stille) and direct C-H activation to incorporate the thiophene moiety into complex molecules. numberanalytics.com
The continued exploration of thiophene chemistry promises to yield new compounds with significant potential to address challenges in both human health and technology. rsc.org
| Activity | Reference |
|---|---|
| Antibacterial | rsc.orgpharmaguideline.com |
| Anticancer | rsc.orgpharmaguideline.com |
| Anti-inflammatory | rsc.orgpharmaguideline.com |
| Anticonvulsant | nih.govrsc.org |
| Antifungal | rsc.orgnih.gov |
| Antioxidant | rsc.orgnih.gov |
| Antipsychotic | nih.govpharmaguideline.com |
Properties
IUPAC Name |
3-amino-3-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMOVOFGDQVPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 3 Thiophen 2 Yl Propan 1 Ol
Classical Approaches to the 3-Amino-3-(thiophen-2-yl)propan-1-ol Core
Classical synthetic routes are foundational and often involve the sequential formation of bonds to build the target molecule. These can be further divided into linear and convergent strategies.
Linear syntheses construct the molecule in a step-by-step fashion, where the product of one reaction becomes the substrate for the next. A predominant approach for this class of compounds begins with a readily available starting material, 2-acetylthiophene (B1664040).
One of the most common linear sequences involves an initial Mannich reaction. researchgate.netgoogle.com In this reaction, 2-acetylthiophene is treated with formaldehyde (B43269) and a suitable amine source in the presence of an acid catalyst to form a β-amino ketone, known as a Mannich base. researchgate.net For the synthesis of the N,N-dimethyl analogue, dimethylamine (B145610) is used, yielding 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one. researchgate.net The subsequent and final step is the reduction of the ketone functionality to a secondary alcohol, which affords the target amino alcohol.
A variation of this linear approach involves the synthesis of a halo-ketone intermediate. google.com This process also starts with 2-acetylthiophene, which is reacted to form a 3-halo-1-(thiophen-2-yl)propan-1-one. This intermediate can then be subjected to reduction of the keto group, followed by nucleophilic substitution of the halogen with an amino group to yield the final product. google.com
Table 1: Representative Linear Synthesis Steps
| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | 2-Acetylthiophene | Formaldehyde, Dimethylamine HCl | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one | Mannich Reaction |
Note: This table outlines the synthesis for the N,N-dimethyl analog, which is a common precursor. The synthesis of the primary amine would require a modified Mannich reaction or a subsequent demethylation step.
Asymmetric Synthesis of Chiral this compound
The presence of a stereocenter at the C1 position (the carbon bearing the hydroxyl group) makes the asymmetric synthesis of this compound a critical area of research. The primary focus of these methods is the enantioselective reduction of the precursor ketone, 3-amino-1-(thiophen-2-yl)propan-1-one (B13169930).
Catalytic hydrogenation is a powerful method for the reduction of ketones. By using chiral catalysts, this reduction can be performed asymmetrically to favor the formation of one enantiomer over the other.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely used for asymmetric hydrogenations due to the high selectivity that can be achieved with well-defined, tunable chiral metal-ligand complexes. Ruthenium, rhodium, and iridium complexes with chiral phosphine (B1218219) ligands are prominent in this field. nih.govdicp.ac.cn
For the asymmetric reduction of β-amino ketones, catalyst systems based on Ruthenium(II) with chiral diamine ligands or diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have proven effective. nih.gov These catalysts coordinate to the ketone and deliver hydrogen from one specific face, leading to a high enantiomeric excess (ee) of the desired alcohol enantiomer. The choice of ligand, solvent, and reaction conditions (temperature, hydrogen pressure) are all critical factors in optimizing the stereoselectivity of the transformation.
Table 2: Examples of Homogeneous Catalysts in Asymmetric Ketone Reduction
| Catalyst System | Ligand Type | Typical Substrate | Reported Performance |
|---|---|---|---|
| Ru(II)/TsDPEN | Chiral Diamine | Aromatic Ketones | High conversions, >95% ee |
| Rhodium/Chiral Diphosphine | Bisphosphine (e.g., Josiphos) | β-Amino Ketones | Excellent yield and enantioselectivity |
Note: This table presents catalyst systems known for high performance on substrates similar to the precursor of this compound.
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling. However, achieving high enantioselectivity with heterogeneous catalysts can be more challenging than with their homogeneous counterparts.
The development of chiral heterogeneous catalysts often involves immobilizing a chiral modifier onto the surface of a solid support, such as a metal nanoparticle. For the asymmetric hydrogenation of ketones, systems like platinum or palladium catalysts supported on materials like alumina (B75360) or silica (B1680970) and modified with chiral alkaloids (e.g., cinchonidine) have been explored. Another approach is the use of metal-organic frameworks (MOFs) with inherent chirality or post-synthetically modified with chiral ligands. These systems create a chiral environment around the active metal centers, directing the hydrogenation to produce an excess of one enantiomer. scilit.com While specific data for the hydrogenation of 3-amino-1-(thiophen-2-yl)propan-1-one using these systems is sparse, the methodology represents an active area of research with high potential for industrial application.
Biocatalytic and Chemoenzymatic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds like this compound. These methods utilize enzymes or whole-cell systems to perform specific transformations with high enantioselectivity under mild reaction conditions.
Enzymatic kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture. This technique relies on the ability of enzymes, particularly lipases, to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. For γ-amino alcohols, this often involves the acylation of the alcohol or the hydrolysis of its corresponding ester.
A common approach is the lipase-catalyzed kinetic resolution of acetates of related γ-azidoalcohols, which can then be converted to the desired amino alcohol. researchgate.net This chemoenzymatic strategy has been successfully applied to the synthesis of enantiomerically pure antidepressant drugs. researchgate.net Lipases are effective due to their ability to function in both aqueous and organic media, providing flexibility in reaction setup. researchgate.net
| Enzyme Class | Reaction Type | Substrate | Outcome |
| Lipase | Kinetic Resolution (Acylation/Hydrolysis) | Racemic γ-azidoalcohol acetates | Separation of enantiomers, yielding enantiopure azidoalcohols for further synthesis. researchgate.net |
Whole-cell biotransformations leverage the metabolic machinery of microorganisms to perform complex chemical reactions, such as the asymmetric reduction of a ketone precursor to a chiral alcohol. This method avoids the need for isolating and purifying specific enzymes, often making it more cost-effective.
Several microorganisms have been identified as effective biocatalysts for producing the (S)-enantiomer of thiophene-containing propanols. researchgate.net For instance, immobilized cells of Saccharomyces cerevisiae have been used for the continuous reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone, achieving 100% conversion and an enantiomeric excess (e.e.) exceeding 99.0% at a substrate concentration of 5 g/L. researchgate.netresearchgate.net Similarly, whole cells of Rhodotorula glutinis have demonstrated the ability to reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to the corresponding (S)-alcohol with over 95% conversion and greater than 99.5% e.e. researchgate.netresearchgate.net
Engineered Escherichia coli cells co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration have also been developed. researchgate.net One such system, utilizing the reductase RtSCR9, achieved the synthesis of (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol at a substrate loading of 1000 mM on a 200-g scale, highlighting the potential for industrial application. researchgate.net
| Biocatalyst | Substrate | Product | Conversion | Enantiomeric Excess (e.e.) |
| Saccharomyces cerevisiae (immobilized) | 3-N-methylamino-1-(2-thienyl)-1-propanone | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | 100% | >99.0% |
| Rhodotorula glutinis | N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide | >95% | >99.5% |
| Engineered E. coli (with RtSCR9) | 3-(dimethylamino)-1-(2-thienyl)-1-propanone | (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol | High | Not specified |
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.
Commonly used auxiliaries include Evans oxazolidinones, which are effective in controlling the stereochemistry of aldol (B89426) reactions and alkylations. wikipedia.org Pseudoephedrine and the more recent pseudoephenamine are other practical auxiliaries used to direct diastereoselective alkylation reactions, providing access to enantiomerically enriched products. nih.gov For the synthesis of chiral amino alcohols, a typical approach involves the diastereoselective addition of a nucleophile to an imine or a related derivative bearing a chiral auxiliary. For example, additions to chiral N-tert-butanesulfinyl imines are a well-established method for preparing various chiral amino compounds. nih.gov
While direct examples of chiral auxiliary-mediated synthesis for this compound are not prominently detailed in recent literature, the principles are widely applicable. The strategy would involve attaching a chiral auxiliary to a suitable precursor, performing a diastereoselective reaction to install the desired stereocenters at the C3 position, and subsequent removal of the auxiliary.
Asymmetric Organocatalytic Approaches
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field has grown rapidly as a powerful alternative to metal-based catalysts, often offering milder reaction conditions and environmental benefits. researchgate.net Proline and its derivatives are among the most studied organocatalysts, particularly for asymmetric aldol and Mannich reactions, which are key C-C bond-forming reactions for building molecules like the target amino alcohol. researchgate.net
A direct catalytic asymmetric aldol reaction of a thioamide has been reported as a concise route for the enantioselective synthesis of duloxetine (B1670986), a downstream product of this compound. researchgate.net This approach was scalable to over 20 grams and afforded the aldol product in 92% e.e. after reduction. researchgate.net Chiral bis(amino-alcohol)thiophene ligands in combination with Lewis acids like Cu(II) have also been developed for enantioselective aldol reactions of isatin (B1672199) derivatives with ketones, demonstrating the utility of thiophene-based structures in catalyst design. nih.gov
Diastereoselective Synthesis of this compound Derivatives
The synthesis of derivatives of this compound often requires the creation of multiple stereocenters. Diastereoselective synthesis aims to control the relative configuration of these centers. Such strategies are crucial when the target molecule has two or more chiral centers, and a specific diastereomer is required for biological activity.
Methodologies for achieving diastereoselectivity often involve nucleophilic additions to chiral imines or aldehydes. nih.gov For instance, the addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines can yield δ- and ε-amino ketone derivatives with moderate diastereoselectivity. nih.gov The chiral sulfinyl group directs the approach of the nucleophile, favoring the formation of one diastereomer over the other. nih.gov Another approach involves palladium-catalyzed cyclization reactions, where the stereochemical outcome can be influenced by the catalyst and reaction conditions. aalto.fi These general strategies can be adapted to synthesize substituted derivatives of this compound by carefully choosing the appropriate precursors and reaction pathways to control the formation of new stereocenters relative to the existing one.
Process Intensification and Scale-Up Considerations in Synthesis
Process intensification focuses on developing smaller, more efficient, and safer manufacturing processes. ul.ie For the synthesis of fine chemicals and pharmaceutical intermediates like this compound, this involves moving from traditional batch reactors to continuous flow systems, improving catalyst efficiency, and integrating reaction and separation steps. ethz.ch
Key strategies for intensification include:
Continuous Flow Reactors: Offer better heat and mass transfer, improved safety, and more consistent product quality compared to batch systems. ethz.ch
Immobilized Catalysts: Using immobilized enzymes or whole cells allows for easy separation of the catalyst from the product and enables catalyst reuse, reducing costs. researchgate.net
These approaches are critical for making the synthesis of this compound economically viable and environmentally sustainable on an industrial scale.
Continuous Flow Reactor Applications
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound and its derivatives. These advantages include superior heat and mass transfer, precise control over reaction parameters, enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and scale-up. nih.gov
For the synthesis of related chiral γ-amino alcohols, continuous flow processes have been successfully implemented, demonstrating high efficiency and selectivity. One notable example is the continuous reduction of a precursor ketone, 3-N-methylamino-1-(2-thienyl)-1-propanone, in a membrane reactor. This setup was designed to overcome product inhibition observed in batch reductions, leading to a significant improvement in production capacity. researchgate.net In this system, complete conversion (100%) and high enantiomeric excess (>99.0%) were achieved, showcasing the potential of continuous flow for stereoselective transformations. researchgate.net
The application of heterogeneous catalysts in packed-bed reactors is another cornerstone of continuous flow synthesis for this class of compounds. Such systems facilitate catalyst reuse and simplify product purification. For instance, the asymmetric transfer hydrogenation of aryl-substituted γ-secondary amino ketones to their corresponding amino alcohols has been developed as a one-pot tandem process that can be adapted for continuous flow. organic-chemistry.org While specific data for this compound is not extensively published, the principles are directly applicable. A hypothetical continuous flow setup would involve pumping a solution of the corresponding ketone precursor through a heated column packed with a chiral catalyst.
The table below illustrates a comparative example of a batch versus a continuous-flow enzymatic synthesis for β-amino acid esters, a structurally related class of compounds, highlighting the significant improvement in reaction time and efficiency afforded by flow chemistry. mdpi.com
| Parameter | Batch Bioreactor | Continuous-Flow Microreactor |
| Reaction Time | ~24 hours | 30 minutes |
| Achieved Yield | Good | Better |
| Data adapted from a study on the enzymatic synthesis of β-amino acid esters, demonstrating the potential for process intensification. mdpi.com |
Furthermore, the optimization of a continuous-flow synthesis platform involves the systematic variation of parameters such as temperature, residence time, and reagent concentration. For the synthesis of 3-amino-4-amidoximinofurazan, another amino compound, a detailed optimization of a four-stage continuous process was conducted, resulting in a high yield (95%) and a productivity of approximately 0.546 mol h⁻¹. rsc.org This systematic approach is crucial for developing robust and efficient continuous processes for this compound.
Efficiency and Green Chemistry Metrics in Production
The drive towards more sustainable chemical manufacturing has put a strong emphasis on evaluating the "greenness" of synthetic routes. Green chemistry metrics provide a quantitative framework for assessing the environmental impact of a chemical process. mdpi.com For the production of this compound, the adoption of continuous flow and biocatalysis offers substantial improvements in green credentials compared to traditional batch syntheses.
One of the key advantages of biocatalysis in the synthesis of duloxetine intermediates, for which our target compound is a precursor, is the significant reduction in raw material consumption and waste generation. chemanager-online.com Enzymatic reactions are highly selective, which minimizes the formation of by-products and simplifies purification. mdpi.com This leads to a lower Process Mass Intensity (PMI), a key green chemistry metric that quantifies the total mass of materials used to produce a certain mass of product. A lower PMI indicates a more efficient and less wasteful process.
The efficiency of continuous flow processes also contributes to improved green metrics. The enhanced heat transfer in microreactors can reduce energy consumption, and the shorter reaction times increase throughput, leading to a better space-time yield. beilstein-journals.org The ability to integrate multiple reaction steps into a single, "telescoped" continuous flow sequence further reduces waste and the need for intermediate isolation and purification steps. nih.gov
The following table presents key green chemistry metrics and highlights how the application of continuous flow and biocatalysis can lead to a more sustainable synthesis of this compound.
| Green Chemistry Metric | Traditional Batch Synthesis | Continuous Flow / Biocatalytic Synthesis | Rationale for Improvement |
| Atom Economy | Moderate | High | High selectivity of enzymes and catalysts minimizes by-product formation. |
| Process Mass Intensity (PMI) | High | Low | Reduced solvent usage, fewer workup steps, and potential for catalyst recycling. chemanager-online.com |
| Energy Consumption | High | Low | Improved heat transfer in flow reactors and milder reaction conditions for biocatalysis. chemanager-online.combeilstein-journals.org |
| Safety | Lower | High | Smaller reaction volumes in continuous flow significantly reduce the risks associated with hazardous reagents or exothermic reactions. rsc.org |
| Waste Generation | High | Low | Higher yields and selectivity lead to less waste. chemanager-online.com |
Chemical Reactivity and Derivatization Strategies of 3 Amino 3 Thiophen 2 Yl Propan 1 Ol
Reactions at the Hydroxyl Moiety
The primary alcohol in 3-Amino-3-(thiophen-2-yl)propan-1-ol can undergo several key transformations, including etherification, esterification, and oxidation, to yield a variety of derivatives.
Etherification Reactions
The formation of an ether linkage at the C1 position of the propanol (B110389) backbone is a significant derivatization strategy. This can be achieved through methods such as the Williamson ether synthesis or the Mitsunobu reaction. The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Due to the presence of the basic amino group, protection of the amine is often a prerequisite for selective O-alkylation.
| Alkylating Agent | Base | Solvent | Product |
| Alkyl Halide (R-X) | NaH | THF | 3-Amino-1-alkoxy-3-(thiophen-2-yl)propane |
| Alkyl Tosylate (R-OTs) | K2CO3 | Acetonitrile | 3-Amino-1-alkoxy-3-(thiophen-2-yl)propane |
The Mitsunobu reaction offers an alternative under milder conditions, using a phosphine (B1218219) reagent and an azodicarboxylate to activate the alcohol for nucleophilic attack by another alcohol or a phenol. This reaction typically proceeds with inversion of configuration if the alcohol is chiral.
Esterification Reactions
The hydroxyl group can be readily converted into an ester through reaction with various acylating agents. This transformation is often employed to introduce a wide range of functional groups or to act as a protecting group strategy. Common methods include reaction with acid chlorides, acid anhydrides, or carboxylic acids under activating conditions. Lipase-catalyzed esterification has also been reported for precursors of this molecule, highlighting the potential for biocatalytic and enantioselective transformations. For instance, a precursor, 3-hydroxy-3-(thien-2-yl)propanenitrile, has been selectively esterified using vinyl acetate (B1210297) in the presence of a lipase. organic-chemistry.org
| Acylating Agent | Catalyst/Conditions | Product |
| Acetyl Chloride | Pyridine, DCM | 3-Amino-3-(thiophen-2-yl)propyl acetate |
| Acetic Anhydride | DMAP, Et3N | 3-Amino-3-(thiophen-2-yl)propyl acetate |
| Carboxylic Acid (R-COOH) | DCC, DMAP | 3-Amino-3-(thiophen-2-yl)propyl R-carboxylate |
| Vinyl Acetate | Lipase | (S)-3-Amino-3-(thiophen-2-yl)propyl acetate |
Oxidation Pathways to Carbonyl Compounds
Oxidation of the primary alcohol in this compound can lead to the corresponding aldehyde or, with further oxidation, the carboxylic acid. However, given the structure, the more relevant transformation in many synthetic routes is the oxidation of the secondary alcohol in the N-substituted derivatives to a ketone. The synthesis of this amino alcohol often starts from the reduction of a ketone precursor, 3-amino-1-(thiophen-2-yl)propan-1-one (B13169930). google.com The reverse reaction, the oxidation of the alcohol to the ketone, is a feasible and important transformation. Mild oxidation conditions are generally preferred to avoid side reactions involving the amino group or the thiophene (B33073) ring.
Commonly used methods for the oxidation of secondary alcohols to ketones include the Swern oxidation and the use of Dess-Martin periodinane (DMP). A patent also describes the enzymatic dehydrogenation of a related compound, (S)-3-chloro-1-(thien-2-yl)propan-1-ol, to the corresponding ketone, indicating that both chemical and biocatalytic oxidation methods are applicable. organic-chemistry.org
| Oxidizing Agent | Conditions | Product |
| (COCl)2, DMSO, Et3N (Swern) | CH2Cl2, -78 °C to rt | 3-Amino-1-(thiophen-2-yl)propan-1-one |
| Dess-Martin Periodinane (DMP) | CH2Cl2, rt | 3-Amino-1-(thiophen-2-yl)propan-1-one |
| Dehydrogenase | NAD+ or NADP+ | 3-Amino-1-(thiophen-2-yl)propan-1-one |
Reactions at the Amino Moiety
The primary amino group is a key site for derivatization, allowing for the introduction of a wide array of substituents through acylation, amidation, and alkylation reactions.
Acylation and Amidation Reactions
The primary amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. This reaction is often performed in the presence of a base to neutralize the acid byproduct. This derivatization is useful for installing various functional groups and is a common strategy for the synthesis of bioactive molecules. For example, the acylation of related aminothiophenes has been reported. researchgate.net
Alkylation Reactions
N-alkylation of the primary amino group can yield secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes lead to over-alkylation. Therefore, reductive amination is a commonly employed and more controlled method. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ with a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride. The synthesis of N-methyl and N,N-dimethyl derivatives of this compound, which are key intermediates for Duloxetine (B1670986), often involves such alkylation strategies. For example, a patent describes the reaction of 3-chloro-1-(thiophen-2-yl)propan-1-ol with methylamine (B109427) to produce 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. organic-chemistry.org
| Alkylating Agent/Method | Reagents | Product |
| Methyl Iodide | K2CO3, Acetonitrile | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol & 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol |
| Reductive Amination (Formaldehyde) | HCHO, NaBH3CN, MeOH | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol |
| Reductive Amination (Benzaldehyde) | PhCHO, NaBH3CN, MeOH | 3-(Benzylamino)-1-(thiophen-2-yl)propan-1-ol |
Nucleophilic Substitution Reactions Involving the Amine
The primary amine group in this compound is a key site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents. These reactions are fundamental in modifying the compound's properties and for its use as a synthetic intermediate. Common nucleophilic substitution reactions involving the amine group include N-alkylation and N-acylation.
N-alkylation can be achieved through several methods. Direct alkylation with alkyl halides can lead to mono- and di-alkylated products. However, controlling the degree of alkylation can be challenging. A more controlled approach is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to yield the corresponding secondary or tertiary amine. nih.govresearchgate.netlibretexts.org For instance, reaction with formaldehyde (B43269) followed by reduction would yield the N,N-dimethylamino derivative. Another selective method for mono-N-alkylation of 3-amino alcohols involves chelation with 9-borabicyclononane (B1260311) (9-BBN), which protects and activates the amine for a more controlled reaction with an alkyl halide. tubitak.gov.tr
N-acylation of the amine group is readily accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction forms a stable amide bond and is often used to introduce various functional groups or to protect the amine during subsequent reactions on other parts of the molecule.
Table 1: Examples of Nucleophilic Substitution Reactions on the Amine Group
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation (Direct) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Secondary or Tertiary Amine |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |
| N-Acylation | Acyl chloride/Anhydride, Base (e.g., Triethylamine) | Amide |
Reactions Involving the Thiophene Heterocycle
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to a variety of reactions, particularly electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These transformations are crucial for the functionalization of the thiophene core.
The thiophene ring is more reactive towards electrophilic substitution than benzene (B151609). The substitution pattern is directed by the existing substituent on the ring. The this compound moiety at the 2-position of the thiophene ring is considered an activating, ortho-, para-directing group. In the case of the 2-substituted thiophene, the primary site for electrophilic attack is the C5 position (ortho to the sulfur and para to the substituent), followed by the C3 position (meta to the substituent). libretexts.orgchemistrysteps.com
Common electrophilic aromatic substitution reactions for thiophenes include halogenation, nitration, and formylation.
Bromination: Bromination of 2-alkylthiophenes with reagents like N-bromosuccinimide (NBS) in acetic acid typically occurs with high regioselectivity at the 5-position. tandfonline.comjcu.edu.au
Nitration: Nitration of thiophene derivatives can be achieved with various nitrating agents, with the 2-nitro isomer being the major product for unsubstituted thiophene. chemistrysteps.com For 2-substituted thiophenes, the nitro group is expected to be introduced predominantly at the 5-position.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the thiophene ring using a Vilsmeier reagent (e.g., POCl₃/DMF). For electron-rich thiophenes, formylation typically occurs at the α-position (C5 for a 2-substituted thiophene). chemistrysteps.comthieme-connect.deresearchgate.netorganic-chemistry.orgijpcbs.comnih.gov
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagent | Predicted Major Product |
| Bromination | NBS, Acetic Acid | 5-Bromo-3-amino-3-(thiophen-2-yl)propan-1-ol |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-3-amino-3-(thiophen-2-yl)propan-1-ol |
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | 5-Formyl-3-amino-3-(thiophen-2-yl)propan-1-ol |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the thiophene ring of this compound would first need to be functionalized with a halide (e.g., bromine or iodine) or a boronic acid/ester. The halogenated derivative, for instance, 3-Amino-3-(5-bromothiophen-2-yl)propan-1-ol, can then undergo various cross-coupling reactions.
Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. A 5-bromo-substituted derivative of the title compound could be coupled with various aryl or vinyl boronic acids to introduce new carbon frameworks at the 5-position of the thiophene ring. researchgate.netresearchgate.netnih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govacs.org A halogenated derivative of this compound could be coupled with various alkenes to introduce a vinyl group onto the thiophene ring. The reaction typically proceeds with high stereoselectivity for the trans product.
The presence of the amino and hydroxyl groups in the side chain could potentially influence the catalytic cycle through coordination with the metal center, which might necessitate the use of protecting groups or specific catalyst systems.
Exploration of Novel Reaction Pathways
Beyond the classical reactions of its functional groups, this compound can be a substrate for the exploration of novel reaction pathways to generate unique molecular scaffolds.
One such possibility is through intramolecular cyclization reactions . The presence of both an amine and a hydroxyl group in a 1,3-relationship allows for the formation of heterocyclic rings. For example, reaction with aldehydes or ketones could lead to the formation of 1,3-oxazine derivatives. researchgate.netderpharmachemica.comijrpr.comgranthaalayahpublication.org These cyclization reactions can be acid-catalyzed and may proceed with a high degree of stereocontrol, depending on the reaction conditions and the stereochemistry of the starting material.
Another area of exploration is photochemical reactions . Thiophene-containing compounds can undergo various photochemical transformations. jcu.edu.authieme-connect.de While specific photochemical reactions of this compound have not been extensively studied, the thiophene ring could potentially participate in cycloaddition reactions or other light-induced transformations.
Furthermore, the introduction of unsaturation into the propanol chain could open up possibilities for ring-closing metathesis (RCM) reactions. For instance, if the amine or alcohol were functionalized with an olefin-containing group, RCM could be employed to synthesize novel cyclic structures containing the thiophene moiety. nih.govresearchgate.netnih.govdocumentsdelivered.com
Synthetic Utility of 3 Amino 3 Thiophen 2 Yl Propan 1 Ol in the Preparation of Complex Scaffolds
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The structural arrangement of 3-amino-3-(thiophen-2-yl)propan-1-ol makes it an ideal starting material for the synthesis of various nitrogenous ring systems through intramolecular cyclization reactions.
Gamma-amino acids are well-known precursors to gamma-lactams (2-pyrrolidinones), a structural motif present in numerous biologically active compounds. While this compound is a gamma-amino alcohol, its oxidation to the corresponding carboxylic acid would generate a gamma-amino acid poised for cyclization. This two-step process, involving oxidation of the primary alcohol followed by intramolecular amidation, would yield a thiophene-substituted gamma-lactam. The general transformation is outlined below.
Table 1: Plausible Synthetic Route to a Thiophene-Substituted γ-Lactam
| Step | Reaction Type | Reactant | Product |
|---|---|---|---|
| 1 | Oxidation | This compound | 3-Amino-3-(thiophen-2-yl)propanoic acid |
This synthetic pathway provides access to chiral lactams if an enantiomerically pure form of the starting amino alcohol is used, highlighting the compound's utility in asymmetric synthesis.
Beyond lactams, the dual functionality of this compound enables its use in various condensation and cyclization reactions to form other important heterocycles. For instance, reaction with aldehydes or ketones can lead to the formation of tetrahydropyrimidines or related heterocyclic scaffolds through a Pictet-Spengler-type reaction or other cyclocondensations. The amino and hydroxyl groups can react sequentially or in concert with appropriate bifunctional reagents to construct rings of varying sizes and functionalities. These heterocycles are key components in many established and experimental therapeutic agents. frontiersin.org
Role in the Synthesis of Pharmacologically Relevant Scaffolds
The arylamino alcohol framework is a classic pharmacophore found in many potent drugs. nih.gov The thiophene (B33073) ring, as a bioisostere of the phenyl ring, offers unique physicochemical properties that can enhance biological activity, improve metabolic stability, or modulate receptor binding affinity. nih.govderpharmachemica.com
The core structure of this compound is closely related to key intermediates in the synthesis of modern pharmaceuticals. For example, its N-methylated analog, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, is a crucial intermediate for the synthesis of Duloxetine (B1670986), a widely used antidepressant. The primary amine of this compound can be readily methylated to produce this key intermediate. The inherent structure serves as a foundational scaffold upon which more complex pharmaceutical targets are built, demonstrating its importance in medicinal chemistry. nbinno.com
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the systematic modification of a lead compound to optimize its pharmacological profile. This compound provides three key points for diversification: the primary amine, the primary alcohol, and the thiophene ring.
N-Alkylation/Acylation: The primary amine can be converted into a wide array of secondary or tertiary amines, amides, sulfonamides, or ureas to probe interactions with biological targets.
O-Alkylation/Esterification: The hydroxyl group can be transformed into ethers or esters, which can alter the compound's lipophilicity and pharmacokinetic properties.
Thiophene Ring Modification: The thiophene ring itself can be substituted at its vacant positions to explore steric and electronic effects on activity.
An example of this approach is seen in the development of arylamino alcohol derivatives as antimalarial agents, where modifications to both the aromatic ring and the amino group were crucial for identifying potent compounds. nih.gov This highlights the value of the 3-amino-3-arylpropan-1-ol scaffold in generating compound libraries for SAR exploration.
Table 2: Potential Derivatization Sites for SAR Studies
| Site | Functional Group | Potential Modifications | Purpose |
|---|---|---|---|
| 1 | Primary Amine (-NH₂) | Alkylation, Acylation, Sulfonylation | Modulate receptor binding, alter basicity |
| 2 | Primary Alcohol (-OH) | Etherification, Esterification | Tune solubility, lipophilicity, and metabolic stability |
Application in Material Science Precursors
Thiophene-based polymers are a significant class of conducting and semiconducting materials used in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The incorporation of functional groups into these polymers can tune their physical properties and allow for post-polymerization modifications.
This compound can serve as a valuable monomer or precursor for functionalized polythiophenes. The amino and hydroxyl groups can act as reactive handles to either be incorporated into the polymer backbone or serve as pendant groups. For instance, the amino alcohol can be reacted with a nitrile-bearing thiophene to form a thiophene-functionalized oxazoline (B21484) monomer. nih.gov These monomers can then undergo ring-opening polymerization to yield polymers with pendant thiophene units, which can subsequently be electropolymerized to create cross-linked conductive networks. nih.govacs.org
Furthermore, the alcohol functionality can be used to graft thiophene units onto other polymer backbones, creating materials that combine the properties of the host polymer with the electronic characteristics of the thiophene moiety. nih.gov The ability to introduce reactive and polar amino and hydroxyl groups can also improve the processability and solubility of otherwise intractable polythiophenes. nih.gov
Development of Chiral Ligands and Catalysts
The molecular architecture of this compound, featuring a stereogenic center and versatile functional groups (amino and hydroxyl), makes it an attractive scaffold for the development of chiral ligands and catalysts for asymmetric synthesis. While direct applications of the parent compound are not extensively documented in publicly available research, its structural motifs are integral to a variety of successful chiral catalysts. Researchers have effectively utilized derivatives and analogues of thiophene-containing amino alcohols to create highly effective catalytic systems for a range of enantioselective transformations.
The core principle behind the use of these compounds in catalysis lies in their ability to form chiral complexes with metal centers. The nitrogen and oxygen atoms of the amino alcohol moiety can chelate to a metal ion, creating a rigid, well-defined chiral environment around the catalytic site. The thiophene ring, with its specific steric and electronic properties, further influences the spatial arrangement of the catalyst, thereby dictating the stereochemical outcome of the reaction.
A notable example of this approach is the development of C₂-symmetric chiral thiophene-2,5-bis(β-amino alcohol) ligands. These ligands, when complexed with copper(II), have proven to be highly efficient Lewis acid catalysts for asymmetric Henry and aldol (B89426) reactions. For instance, a catalytic system comprising a chiral ligand derived from a thiophene bis(amino alcohol) and copper acetate (B1210297) has been successfully employed in the enantioselective aldol reaction of isatin (B1672199) derivatives with ketones. nih.govrsc.orgjyu.fi This reaction is crucial for the synthesis of 3-substituted-3-hydroxyindolin-2-ones, which are core structures in many pharmaceutically active molecules. nih.govrsc.orgjyu.fi The catalyst demonstrated excellent performance, affording the desired products in high yields and with significant enantioselectivity. nih.govrsc.orgjyu.fi
The following table summarizes the performance of a representative Cu(II)-thiophene-2,5-bis(amino-alcohol) catalyst in the asymmetric aldol reaction between 5-bromoisatin (B120047) and various ketones.
Table 1: Asymmetric Aldol Reaction of 5-Bromoisatin with Ketones Catalyzed by a Cu(II)-Thiophene-2,5-bis(amino-alcohol) Complex
| Ketone | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Acetone | 95 | 92 |
| Cyclohexanone | 92 | 94 |
| Cyclopentanone | 90 | 90 |
Similarly, novel chiral thiolated amino alcohols synthesized from norephedrine (B3415761) and thiophene carbaldehydes have been applied in the catalytic asymmetric Henry reaction. kisti.re.kr When complexed with copper(II) trifluoromethanesulfonate, these ligands effectively catalyzed the reaction between various aldehydes and nitromethane, yielding β-hydroxy nitroalkanols with high conversion rates and enantioselectivities. kisti.re.kr The choice of the metal salt and solvent was found to be critical in optimizing the stereochemical outcome of the reaction. kisti.re.kr
The versatility of the thiophene-amino alcohol scaffold is further highlighted by its incorporation into other types of chiral ligands, such as bis(imidazolinyl)- and bis(oxazolinyl)thiophenes. nih.gov These C₂-symmetric ligands, synthesized from thiophene-2,5-dicarboxylic acid and enantiopure amino alcohols, have been explored in copper-catalyzed asymmetric Friedel-Crafts alkylations. nih.gov The resulting catalysts promoted the reaction between indoles and β-nitroolefins, demonstrating moderate to good yields and enantioselectivity. nih.gov
The research in this area underscores the significant potential of thiophene-based amino alcohol derivatives in the design of novel chiral ligands and catalysts. The modular nature of their synthesis allows for fine-tuning of steric and electronic properties to achieve high levels of stereocontrol in a variety of important organic transformations. Future work in this field is likely to expand the scope of reactions catalyzed by these systems and to explore their immobilization for applications in heterogeneous catalysis.
Mechanistic Investigations in 3 Amino 3 Thiophen 2 Yl Propan 1 Ol Chemistry
Kinetic Studies of Key Reaction Steps
Kinetic studies provide quantitative insights into reaction rates, helping to identify rate-determining steps and understand the influence of reactant concentrations. A prime example in the synthesis of chiral amino alcohols is kinetic resolution, where enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent.
In processes related to the synthesis of analogs like (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol, kinetic resolution is a major strategy. researchgate.net This approach, however, is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. researchgate.net Research focuses on developing processes that couple resolution with in-situ racemization of the undesired enantiomer, thereby overcoming the 50% yield barrier. researchgate.net The efficiency of such processes hinges on the relative rates of reaction of the two enantiomers with the resolving agent.
Table 1: Illustrative Kinetic Data for a Hypothetical Enzymatic Resolution This table presents conceptual data to illustrate the principles of kinetic resolution.
| Substrate Enantiomer | Catalyst System | Initial Reaction Rate (M/s) | Rate Constant (k) |
| (R)-enantiomer | Lipase B | 1.5 x 10⁻⁴ | k_R |
| (S)-enantiomer | Lipase B | 0.2 x 10⁻⁴ | k_S |
| Selectivity Factor (E) | - | - | k_R / k_S = 7.5 |
The data illustrates that the (R)-enantiomer reacts significantly faster than the (S)-enantiomer, allowing for their separation. The selectivity factor (E) is a measure of the enzyme's ability to discriminate between the two enantiomers.
Transition State Analysis in Stereoselective Syntheses
The stereochemical outcome of asymmetric syntheses is determined by the energy difference between competing diastereomeric transition states. Transition state analysis, often aided by computational chemistry, is employed to understand the origins of stereoselectivity and to design more effective chiral catalysts and ligands.
In the asymmetric synthesis of 1,3-amino alcohols, the formation of the C-N or C-C bond is often the stereodetermining step. beilstein-journals.orgnih.gov Chiral ligands coordinate to a metal center, creating a rigid and well-defined chiral environment. The substrate approaches the metal center and binds in a specific orientation to minimize steric hindrance, leading to the preferential formation of one enantiomer.
For instance, in palladium-catalyzed allylic C-H amination reactions to form syn-1,3-amino alcohol precursors, the geometry of the π-allyl palladium intermediate is crucial. nih.gov The nucleophilic attack of the carbamate (B1207046) is directed by the chiral ligand and the existing stereocenter, proceeding through the lower energy transition state to yield the major diastereomer. nih.gov
Table 2: Factors Influencing Transition State Stability in Asymmetric Synthesis
| Factor | Description | Impact on Stereoselectivity |
| Chiral Ligand Structure | The steric bulk and electronic properties of the ligand create a defined chiral pocket around the metal center. | High: A well-designed ligand creates a large energy difference between diastereomeric transition states. |
| Substrate Geometry | The size and shape of substituents on the reacting molecule influence how it can approach the catalyst. | Moderate to High: Bulky substrates can enhance stereodifferentiation. |
| Metal Center | The choice of metal (e.g., Pd, Ru, Cu) affects coordination geometry and bond lengths in the transition state. | Moderate: Influences the overall catalytic cycle and reactivity. |
| Solvent Coordination | Solvent molecules can coordinate to the metal or interact with the ligand, subtly altering the transition state. | Low to Moderate: Can fine-tune selectivity by stabilizing one transition state over another. |
Elucidation of Catalytic Cycles in Asymmetric Transformations
Understanding the complete catalytic cycle is fundamental to optimizing a reaction. This involves identifying all intermediates, the role of the catalyst and co-catalysts, and the catalyst regeneration steps. Asymmetric transfer hydrogenation and C-H amination are powerful methods for synthesizing chiral amino alcohols, and their catalytic cycles have been subjects of investigation. nih.govacs.org
A general cycle for a metal-catalyzed asymmetric reaction, such as a Cu(II)-catalyzed transformation, often involves the following steps rsc.orgjyu.finih.gov:
Ligand Exchange: The chiral amino alcohol ligand coordinates to the metal precursor (e.g., Cu(OAc)₂), forming the active chiral Lewis acid catalyst.
Substrate Coordination: The carbonyl and/or amine substrates coordinate to the chiral catalyst, bringing them into proximity in a specific orientation.
Stereoselective Bond Formation: The key bond-forming step (e.g., aldol (B89426) addition or C-N bond formation) occurs within the chiral sphere of the catalyst. The facial selectivity is dictated by the arrangement of the ligand and substrates in the transition state.
Product Release: The product dissociates from the metal center.
Catalyst Regeneration: The catalyst is ready to accept new substrate molecules, completing the cycle.
Similarly, in palladium-catalyzed allylic C-H amination, the proposed mechanism involves the formation of a π-allyl Pd(II) intermediate through heterolytic C-H cleavage. nih.gov Intramolecular nucleophilic attack by the nitrogen atom, promoted by a weak base generated from the palladium counterion, forms the desired product and a Pd(0) species, which is then re-oxidized to Pd(II) to restart the cycle. nih.gov
Spectroscopic Characterization for Mechanistic Insights (Excluding Basic Compound ID)
While standard spectroscopic methods (NMR, IR, MS) are essential for identifying final products, advanced or in-situ spectroscopic techniques can provide direct evidence for proposed reaction intermediates and mechanistic pathways.
For example, in-situ Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor the progress of a reaction in real-time. In the synthesis of related amino alcohols, FT-IR has been used to confirm the successful protection of an amine group by observing the disappearance of the primary amine N-H stretching vibrations and the appearance of characteristic amide carbonyl (C=O) and N-H bending peaks. researchgate.net This same principle can be applied to monitor the formation of carbamate intermediates in reactions involving 3-Amino-3-(thiophen-2-yl)propan-1-ol. By tracking the concentration of key functional groups over time, kinetic profiles can be constructed and intermediates can be identified, lending support to a proposed mechanism.
High-resolution mass spectrometry (HRMS) and NMR studies of reaction mixtures can also help identify transient catalyst-substrate complexes or intermediates that are crucial to the catalytic cycle.
Solvent and Additive Effects on Reaction Mechanisms
The choice of solvent and the use of additives can have a profound impact on reaction rates, yields, and stereoselectivity by influencing the mechanism. These effects arise from differential solvation of reactants, intermediates, and transition states.
In the synthesis of a derivative of this compound, it was noted that substituting the solvent toluene (B28343) for tert-butyl methyl ether could be successfully achieved, indicating the robustness of the process to changes in solvent, although such changes often require re-optimization of the reaction conditions. researchgate.net
Additives can play several mechanistic roles:
Brønsted or Lewis Acids/Bases: Can activate substrates or catalysts. For example, a weak acid additive was shown to be beneficial in a Pd-catalyzed amination reaction. nih.gov
Phase-Transfer Catalysts: Can facilitate reactions between components in different phases.
Co-catalysts: Can be essential for catalyst regeneration, such as the quinone oxidant used in the Pd-catalyzed C-H amination cycle. nih.gov
Table 3: General Effects of Solvents on Reaction Mechanisms
| Solvent Type | Properties | Mechanistic Impact |
| Protic (e.g., Ethanol) | Hydrogen-bond donors. | Can solvate and stabilize charged intermediates and transition states. May also compete with substrates for coordination to the catalyst. |
| Apolar Aprotic (e.g., Toluene) | Low polarity, non-coordinating. | Generally favor less polar transition states. Often used to minimize unwanted side reactions. |
| Polar Aprotic (e.g., DMF, Acetonitrile) | High polarity, coordinating. | Can dissolve ionic reagents and stabilize polar intermediates. Their coordinating ability can influence the catalyst's active site. |
By systematically studying these effects, researchers can fine-tune reaction conditions to favor specific mechanistic pathways, thereby maximizing the efficiency and selectivity of the synthesis of this compound and its derivatives.
Computational and Theoretical Studies of 3 Amino 3 Thiophen 2 Yl Propan 1 Ol and Its Reactions
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Amino-3-(thiophen-2-yl)propan-1-ol. Methods like Density Functional Theory (DFT) are commonly employed to elucidate its electronic structure and predict its reactivity.
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-rich thiophene (B33073) ring and the lone pairs on the nitrogen and oxygen atoms are expected to significantly influence the distribution and energy of these frontier orbitals.
Furthermore, an analysis of the electrostatic potential (ESP) map can reveal the electron-rich and electron-poor regions of the molecule. This information is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. In this molecule, the nitrogen and oxygen atoms are anticipated to be regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.
Reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can provide a more quantitative measure of local reactivity. These descriptors help in identifying which atoms are more likely to act as nucleophiles or electrophiles in a chemical reaction.
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
| Property | Value | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity |
Molecular Dynamics Simulations of Intermediates and Transition States
While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations are particularly useful for studying the stability and conformational changes of reaction intermediates and for locating transition states.
By simulating the trajectory of atoms, MD can explore the potential energy surface of a reaction involving this compound. This is crucial for understanding reaction mechanisms that may involve multiple steps and flexible intermediates. For instance, in a reaction where the amino or hydroxyl group participates, MD simulations can help to understand the role of solvent molecules in stabilizing charged intermediates through explicit solvent models.
Techniques such as umbrella sampling or metadynamics can be combined with MD to calculate the free energy profile along a reaction coordinate. This allows for the determination of activation energies and the identification of the rate-determining step of a reaction. These simulations can provide a more realistic picture of the reaction in a condensed phase compared to gas-phase quantum chemical calculations.
Prediction of Stereoselectivity in Asymmetric Reactions
This compound is a chiral molecule, and its synthesis or reactions can lead to different stereoisomers. Computational methods are instrumental in predicting and explaining the stereoselectivity of asymmetric reactions.
By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be favored. A lower transition state energy corresponds to a faster reaction rate and, therefore, a higher yield of that particular stereoisomer. For example, in the asymmetric reduction of a ketone precursor to form this amino alcohol, computational models can be used to study the interaction between the substrate, the chiral catalyst, and the reducing agent.
These models can elucidate the non-covalent interactions, such as hydrogen bonds and steric repulsions, that govern the stereochemical outcome. The insights gained from these calculations can guide the selection of the most effective chiral catalyst or reaction conditions to achieve high enantiomeric or diastereomeric excess.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and flexibility of this compound are determined by its conformational landscape. The molecule can adopt various conformations due to the rotation around its single bonds. A thorough conformational analysis is essential as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation.
Computational methods can be used to systematically search for and identify the low-energy conformers of the molecule. This often involves an initial scan of the torsional angles followed by geometry optimization of the resulting structures. The relative energies of these conformers can then be calculated to determine their population at a given temperature according to the Boltzmann distribution.
In Silico Design of Novel Derivatives and Reaction Conditions
The knowledge gained from the computational studies described above can be leveraged for the in silico design of novel derivatives of this compound with enhanced properties. For example, by modifying the substituents on the thiophene ring or the amino group, it is possible to tune the electronic properties and reactivity of the molecule.
Computational screening of a virtual library of derivatives can be performed to identify candidates with desired characteristics, such as improved binding affinity to a biological target or enhanced catalytic activity. This virtual screening approach can significantly reduce the time and cost associated with experimental synthesis and testing.
Furthermore, computational chemistry can aid in the optimization of reaction conditions. For instance, the effect of different solvents on the reaction rate and selectivity can be investigated using continuum solvent models or explicit solvent simulations. Theoretical calculations can also help in understanding the role of a catalyst by modeling the catalytic cycle and identifying key intermediates and transition states. This can lead to the design of more efficient and selective synthetic processes.
Future Directions and Emerging Research Avenues for 3 Amino 3 Thiophen 2 Yl Propan 1 Ol
Development of Sustainable and Environmentally Benign Synthetic Processes
The future of chemical manufacturing is predicated on the principles of green chemistry, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. For 3-Amino-3-(thiophen-2-yl)propan-1-ol, research is moving beyond traditional synthetic routes that often rely on hazardous reagents and solvents. A key area of development is the substitution of environmentally harmful solvents with greener alternatives. For instance, in related syntheses, toluene (B28343) (PhMe) has been successfully used to replace tert-butyl methyl ether (t-BuOMe), a solvent facing increasing regulatory scrutiny. chemrxiv.org
Another significant trend is the adoption of heterogeneous catalysis. Unlike homogeneous catalysts that are difficult to separate from the reaction mixture, solid-phase heterogeneous catalysts can be easily recovered and recycled. This not only prevents contamination of the final product with expensive and potentially toxic transition metals but also streamlines the manufacturing process by simplifying purification steps. justia.com The application of these principles aims to create more sustainable, cost-effective, and environmentally responsible methods for producing this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow processing, represents a paradigm shift from traditional batch manufacturing. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. researchgate.net This technology is particularly advantageous for reactions that are hazardous or difficult to control on a large scale in batch reactors. researchgate.net
For the synthesis of chiral γ-amino alcohols like this compound, flow chemistry offers several benefits:
Improved Safety: Potentially hazardous intermediates can be generated and consumed in situ, minimizing the risk of accumulation. researchgate.net
Enhanced Efficiency: Superior heat and mass transfer in microreactors can lead to higher yields and shorter reaction times. nih.gov
Automation: Flow systems can be fully automated, enabling uninterrupted, multi-step syntheses without the need for manual handling of intermediates. researchgate.net
The use of heterogeneous catalysts is particularly well-suited to flow processes, where they can be packed into columns or cartridges for continuous operation. nih.gov This approach has been successfully demonstrated for the practical preparation of aryl-substituted γ-secondary amino alcohols, indicating its high potential for the industrial-scale synthesis of this compound. justia.comnih.gov
Discovery of Novel Biocatalysts for Enantioselective Production
The production of enantiomerically pure compounds is critical in the pharmaceutical industry. Biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations, has emerged as a powerful tool for achieving high enantioselectivity under mild, environmentally friendly conditions. researchgate.net
Significant research has focused on the asymmetric reduction of ketone precursors to produce the desired (S)-enantiomer of related amino alcohols. Several microorganisms and enzymes have been identified as effective biocatalysts. For example, whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide with excellent enantioselectivity (>99.5% enantiomeric excess, ee) and high conversion (>95%). justia.comscispace.com Similarly, immobilized Saccharomyces cerevisiae has been employed to produce (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, achieving 100% conversion and an enantiomeric excess exceeding 99.0%. chemrxiv.orgresearchgate.net
A chemoenzymatic strategy has also been developed using carbonyl reductases from a newly isolated strain of Rhodosporidium toruloides. justia.comresearchgate.net One specific enzyme, RtSCR9, when overexpressed in E. coli, demonstrated excellent activity and enantioselectivity. researchgate.net This biocatalytic approach highlights a key area of future research: the discovery and engineering of novel enzymes with enhanced stability, activity, and substrate scope for industrial applications.
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Rhodotorula glutinis | N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide | >95 | >99.5 | scispace.com |
| Immobilized Saccharomyces cerevisiae | 3-N-methylamino-1-(2-thienyl)-1-propanone | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | 100 | >99.0 | chemrxiv.orgresearchgate.net |
| Candida tropicalis PBR-2 | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine | >80 | >99 | chemrxiv.org |
| Rhodosporidium toruloides (RtSCR9 enzyme) | 3-(dimethylamino)-1-(2-thienyl)propan-1-one | (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol | High | High | researchgate.net |
Exploration of Expanded Chemical Space for New Applications
While this compound is primarily known as a precursor, its core structure—a β-amino acid heterocyclic derivative—is a motif found in many pharmacologically active compounds. nih.gov Research is beginning to explore the synthesis of analogues by modifying this core structure to create new chemical entities with potentially novel biological activities.
By modifying the thiophene (B33073) ring or the amino and alcohol functionalities, a diverse library of related compounds can be generated. Examples of such structural analogues that have been synthesized include:
3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol researchgate.net
(3S)-3-Amino-3-[5-(thiophen-2-yl)thiophen-2-yl]propan-1-ol google.com
3-Amino-3-(thiophen-3-yl)propanoic acid sigmaaldrich.com
This class of compounds, β-amino acid heterocyclic derivatives, has been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and antibacterial properties. nih.gov The exploration of this expanded chemical space around the this compound scaffold opens up promising avenues for the discovery of new therapeutic agents.
Advanced Analytical Methodologies for Process Monitoring and Stereochemical Purity Determination
The development of robust and efficient synthetic processes requires sophisticated analytical tools for real-time monitoring and quality control. For a chiral compound like this compound, determining stereochemical purity is of paramount importance.
Process Analytical Technology (PAT): In the context of continuous flow synthesis, PAT plays a crucial role in understanding and controlling the reaction in real-time. chemrxiv.org The integration of spectroscopic tools such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/vis), and Infrared (IR) spectroscopy directly into the flow path allows for continuous monitoring of reactant consumption, intermediate formation, and product yield. chemrxiv.org This data-rich approach enables rapid process optimization and ensures consistent product quality. chemrxiv.org
Stereochemical Purity Determination: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone technique for separating enantiomers and accurately determining enantiomeric excess. google.comyakhak.org For amino alcohols, polysaccharide-based CSPs are often employed. sigmaaldrich.com The development of new HPLC methods often involves derivatization of the analyte to enhance its interaction with the CSP and improve separation. google.comsigmaaldrich.comyakhak.org
Emerging techniques for high-throughput analysis of enantiomeric excess include fluorescence-based assays and chiroptical sensing. nsf.govnih.gov These methods rely on the formation of diastereomeric complexes with a chiral sensor, which results in a distinct optical signal (e.g., fluorescence or circular dichroism) that can be correlated to the enantiomeric composition of the analyte. nsf.govnih.gov Such advanced methodologies offer the potential for rapid and sensitive analysis, which is highly valuable in both process development and high-throughput screening of new catalysts or reaction conditions.
Q & A
Q. What are the recommended synthetic routes for 3-Amino-3-(thiophen-2-yl)propan-1-ol in laboratory settings?
The compound can be synthesized via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure to reduce nitro intermediates. Alternatively, nitro precursors may be reduced with NaBH₄ or LiAlH₄ in anhydrous solvents like tetrahydrofuran (THF). For example, 3-(thiophen-2-yl)-2-nitropropan-1-ol derivatives can serve as intermediates, with the nitro group selectively reduced to an amine .
Q. What safety precautions are necessary when handling this compound?
The compound exhibits acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319). Researchers must use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of dust or vapors. Emergency eyewash stations and showers should be accessible .
Q. How can researchers confirm the structural identity and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ = 4.95–4.91 ppm for hydroxyl-bearing protons in CDCl₃) verify stereochemistry and functional groups .
- HRMS : High-resolution mass spectrometry (e.g., m/z 171.26 for C₈H₁₃NOS) confirms molecular weight .
- X-ray Crystallography : For absolute configuration determination, SHELX software (e.g., SHELXL) refines crystal structures .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity and applications?
The (S)-enantiomer is critical in pharmaceutical intermediates, such as duloxetine synthesis, where enantiomeric purity (<0.5% R-isomer) is mandated. Chiral resolution via chiral HPLC or enzymatic methods ensures selectivity. The thiophene ring enhances π-π stacking with biological targets, while the amino group facilitates hydrogen bonding .
Q. What computational methods predict interactions between this compound and biological targets?
Density functional theory (DFT) and molecular docking (e.g., AutoDock Vina) model hydrogen bonding between the amine and receptor residues (e.g., serotonin transporters). NBO analysis evaluates charge transfer, while molecular dynamics simulations assess stability in binding pockets .
Q. How can chemo-selective reactions be achieved when modifying the amino or hydroxyl groups?
- Amino Group Protection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to block the amine during hydroxyl derivatization.
- Hydroxyl Activation : Tosylate the hydroxyl group for nucleophilic substitution while preserving the amine .
- Zn²⁺-Catalyzed Coupling : Zn-NN complexes enable selective alcohol coupling without side reactions at the amino site .
Q. What challenges arise in analyzing trace impurities or enantiomeric excess?
- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers.
- LC-MS/MS : Detects impurities like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (limit: <0.1%) via MRM transitions .
- Vibrational Circular Dichroism (VCD) : Validates enantiomeric excess by comparing experimental and calculated spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
